n-Cyclohexylmethanesulfonamide
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Overview
Description
n-Cyclohexylmethanesulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexylmethanesulfonamide typically involves the reaction of cyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Cyclohexylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: n-Cyclohexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
n-Cyclohexylmethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Cyclohexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Methanesulfonamide: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Similar structure but lacks the sulfonamide group.
Sulfanilamide: Another sulfonamide with a different substituent group.
Uniqueness: n-Cyclohexylmethanesulfonamide is unique due to the presence of both the cyclohexyl and methanesulfonamide groups, which confer specific chemical and biological properties. This combination makes it a versatile compound in various applications .
Properties
CAS No. |
19299-40-2 |
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Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
N-cyclohexylmethanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
JKLMQPFJRZSOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1 |
Origin of Product |
United States |
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